molecular formula C8H19Cl2N3O B13460363 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride

Katalognummer: B13460363
Molekulargewicht: 244.16 g/mol
InChI-Schlüssel: GPVSQMRKTVSRIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with the molecular formula C8H16N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of 2-methyl-1-(piperazin-1-yl)propan-1-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the use of solvents such as dichloromethane and reagents like 1,1-carbonyldiimidazole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino and piperazine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-1-(piperazin-1-yl)propan-1-one
  • 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one

Uniqueness

2-Amino-2-methyl-1-(piperazin-1-yl)propan-1-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C8H19Cl2N3O

Molekulargewicht

244.16 g/mol

IUPAC-Name

2-amino-2-methyl-1-piperazin-1-ylpropan-1-one;dihydrochloride

InChI

InChI=1S/C8H17N3O.2ClH/c1-8(2,9)7(12)11-5-3-10-4-6-11;;/h10H,3-6,9H2,1-2H3;2*1H

InChI-Schlüssel

GPVSQMRKTVSRIT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)N1CCNCC1)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.